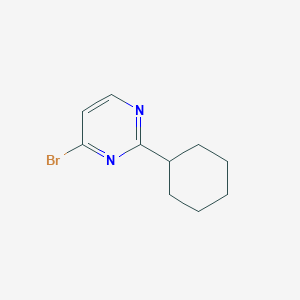
4-Bromo-2-cyclohexylpyrimidine
説明
4-Bromo-2-cyclohexylpyrimidine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-cyclohexylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a cyclohexyl group, which contribute to its unique chemical properties and biological effects.
Anti-inflammatory Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory activity. A study on related pyrimidines demonstrated their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, certain derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating a potent effect against inflammation .
Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives
| Compound | IC50 (μmol) | Comparison to Celecoxib (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | Reference |
| Other Pyrimidines | 0.04 ± 0.09 | Comparable |
Antiproliferative Activity
Pyrimidine derivatives are also known for their antiproliferative effects against various cancer cell lines. A comprehensive review highlighted that many pyrimidines can inhibit cell proliferation at low micromolar concentrations, making them candidates for cancer therapeutics .
Table 2: Antiproliferative Effects of Pyrimidines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | A549 | <0.4 |
| Compound B | HepG2 | <0.4 |
The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with inflammation and cell proliferation. The presence of electron-donating groups on the pyrimidine ring enhances its interaction with target enzymes like COX-2, leading to decreased expression of pro-inflammatory cytokines .
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using carrageenan-induced paw edema in rats, derivatives similar to this compound were shown to significantly reduce edema compared to untreated controls. The study reported a marked decrease in both COX-2 and iNOS protein levels in treated animals, supporting the compound's potential as an anti-inflammatory agent .
Research Findings on Anticancer Activity
Another study focused on the anticancer properties of pyrimidine derivatives demonstrated that compounds with similar structures to this compound could induce apoptosis in cancer cells through G2/M phase arrest. The findings suggest that these compounds may target specific pathways involved in cell cycle regulation .
特性
IUPAC Name |
4-bromo-2-cyclohexylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPJKNSWZMAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















